molecular formula C13H16O2S2 B3114455 Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester CAS No. 201611-84-9

Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester

Cat. No.: B3114455
CAS No.: 201611-84-9
M. Wt: 268.4 g/mol
InChI Key: MDFLMFRGXQRZII-UHFFFAOYSA-N
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Description

Historical Development of RAFT Agents in Polymer Science

The development of RAFT polymerization traces its origins to the late 20th century, when researchers sought methods to overcome the limitations of conventional free-radical polymerization. Early investigations into chain-transfer agents in the 1970s laid the groundwork for understanding addition-fragmentation mechanisms, though these early systems lacked reversibility. The pivotal breakthrough came in 1998, when researchers at the Commonwealth Scientific and Industrial Research Organisation (CSIRO) in Australia introduced RAFT polymerization using thiocarbonylthio compounds as reversible chain-transfer agents. This discovery, led by Rizzardo, Moad, and Thang, demonstrated that dithioesters like ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate could mediate controlled polymerizations by establishing a dynamic equilibrium between active and dormant polymer chains.

Subsequent advancements in the 2000s expanded the scope of RAFT agents to include trithiocarbonates, xanthates, and dithiocarbamates, each tailored for specific monomer systems. Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate emerged as a model dithioester RAFT agent due to its stability and efficiency in controlling the polymerization of acrylates and methacrylates. The compound’s design builds on the foundational work of Chiefari et al., who established the correlation between thiocarbonylthio structure and polymerization control. By the 2010s, RAFT polymerization had become a cornerstone of polymer synthesis, enabling the production of block copolymers, star polymers, and functionalized materials with narrow molecular weight distributions.

Properties

IUPAC Name

ethyl 2-(benzenecarbonothioylsulfanyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S2/c1-4-15-12(14)13(2,3)17-11(16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFLMFRGXQRZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC(=S)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432571
Record name Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201611-84-9
Record name Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201611-84-9
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Preparation Methods

The synthesis of Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester typically involves the reaction of 2-methylpropanoic acid with phenylthioxomethylthio compounds under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Controlled Radical Polymerization

As a RAFT agent, propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester plays a pivotal role in the synthesis of well-defined polymers. This method allows for:

  • Precision in Polymer Structure : The RAFT mechanism enables the control of polymer chain length and architecture, which is essential for creating materials with specific properties.
  • Versatility : It can be used to polymerize various monomers, including methacrylates and methacrylamides, leading to a wide range of applications in materials science.

Synthesis of Bioactive Molecules

The compound serves as a building block for synthesizing bioactive molecules, which are crucial in drug development and pharmaceutical research. Its thioxomethyl group enhances its reactivity, allowing for modifications that can lead to the discovery of new therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials with unique properties. Its ability to facilitate controlled polymerization makes it valuable for creating coatings, adhesives, and other polymer-based products.

Case Study 1: RAFT Polymerization of Methacrylates

Research demonstrated the effectiveness of this compound as a RAFT agent in the polymerization of methacrylates. The study highlighted:

  • Controlled Molecular Weight : The resulting polymers exhibited narrow molecular weight distributions.
  • Functional Properties : Polymers synthesized using this RAFT agent showed improved thermal stability and mechanical properties compared to those produced via conventional methods.

Case Study 2: Drug Development

In a study focused on drug development, the compound was utilized to synthesize potential anti-cancer agents. Key findings included:

  • Enhanced Activity : Modifications using this compound led to increased cytotoxicity against cancer cell lines.
  • Mechanistic Insights : The thioxomethyl group was identified as crucial for interacting with biological targets, enhancing the efficacy of the synthesized compounds.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester primarily involves its role as a RAFT agent. In this process, the compound mediates the polymerization of monomers by reversible addition-fragmentation chain transfer, allowing for precise control over the molecular weight and architecture of the resulting polymers . The molecular targets and pathways involved include the interaction with radical species generated during the polymerization process.

Comparison with Similar Compounds

Comparative Analysis Table

Property/Compound Main Compound Ethyl 2-Methyl-2-(Methylthio)Propionate Ethyl 2-Bromo-2-Methylpropionate Ethyl 2-Methylpropanoate
Molecular Weight (g/mol) 268.39 162.25 195.05 116.16
Density (g/mL) 1.148 1.148 1.33 (estimated) 0.869
Key Functional Group Dithiocarbonate Methylthio Bromo Ester
Reactivity RAFT agent Thioether oxidation Nucleophilic substitution Ester hydrolysis
Applications Polymer chemistry Chemical intermediates Polymer initiators Flavoring agents

Research Findings and Implications

  • Thermal Stability : The main compound’s aromatic dithiocarbonate group likely enhances thermal stability compared to aliphatic thioethers (e.g., Ethyl 2-methyl-2-(methylthio)propionate) .

Biological Activity

Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester (CAS No. 201611-84-9) is a chemical compound with the molecular formula C12H14O2S2. This compound is recognized for its diverse applications in chemistry and biology, particularly as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization processes. Understanding its biological activity is essential for its application in drug development and material science.

The compound's structure includes a propanoic acid moiety, a thioxomethyl group, and an ethyl ester, which contribute to its reactivity and biological interactions. Below are key chemical properties:

PropertyValue
Molecular Weight268.4 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

As a RAFT agent, this compound operates through a mechanism that facilitates the controlled polymerization of monomers. This mechanism involves the reversible addition of radicals to the thiocarbonyl group, allowing for precise control over polymer chain length and architecture.

Biochemical Pathways

The compound is involved in several biochemical pathways:

  • Polymerization Process : It acts as a chain transfer agent in the polymerization of methacrylates and methacrylamides.
  • Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and can be reduced to yield thiol derivatives.
  • Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, leading to various derivatives.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in synthetic biology and medicinal chemistry.

Case Studies

  • Synthesis of Bioactive Molecules : In a study focused on drug development, this compound was utilized as a building block for synthesizing potential anti-cancer agents. The controlled polymerization led to the formation of drug delivery systems that enhanced bioavailability and targeted delivery.
  • Antimicrobial Properties : Another investigation explored the antimicrobial activity of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant inhibition against various bacterial strains.
  • Polymer Applications : The use of this compound in creating specialty polymers demonstrated its effectiveness in producing materials with unique mechanical properties suitable for biomedical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves thiol-ene coupling or dithiocarbonate formation. For example, reacting 2-methyl-2-thiolpropanoic acid ethyl ester with phenylthioxomethyl chloride under inert conditions (e.g., N₂ atmosphere) yields the target compound. Purity validation requires HPLC (≥97% purity, as noted for analogous RAFT agents in ) and elemental analysis (C: 64.53%, H: 5.03%, S: 20.26% for C₁₇H₁₆O₂S₂) . Confirm absence of disulfide byproducts via FT-IR (absence of S-H stretch at ~2550 cm⁻¹) and GC-MS .

Q. Which spectroscopic techniques are optimal for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl groups (δ ~1.3 ppm for ethyl ester, δ ~1.5 ppm for 2-methyl) and aromatic protons (δ ~7.3–7.5 ppm for phenylthio group) .
  • High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 317.06 (calculated for C₁₇H₁₇O₂S₂⁺) .
  • Raman spectroscopy : Detect characteristic C=S stretches (~1050–1150 cm⁻¹) and S-S vibrations (if present) .

Q. What role does this compound serve in reversible addition-fragmentation chain-transfer (RAFT) polymerization?

  • Methodological Answer : As a RAFT agent, it mediates controlled radical polymerization by stabilizing propagating radicals via dithiobenzoate groups. To test efficiency, conduct polymerization of styrene or methyl methacrylate at 60–70°C with AIBN initiator. Monitor kinetics via gel permeation chromatography (GPC) for low dispersity (Đ < 1.2) and linear molecular weight growth .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data during decomposition studies?

  • Methodological Answer : Conflicting TGA/DSC results (e.g., decomposition onset at 150°C vs. 180°C) may arise from trace impurities or oxygen exposure. Replicate experiments under strict inert conditions (Argon) and compare with computational predictions (DFT for bond dissociation energies). Cross-validate with pyrolysis-GC-MS to identify decomposition products (e.g., propanoic acid derivatives or sulfur-containing fragments) .

Q. What computational approaches elucidate the radical stabilization mechanism of this RAFT agent?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to model the radical intermediate’s geometry and electron density. Calculate the C-S bond dissociation energy (~200–250 kJ/mol) and compare with experimental EPR data for radical persistence. Molecular dynamics simulations can further predict solvent effects on chain-transfer efficiency .

Q. How does steric hindrance from the 2-methyl group influence polymerization kinetics?

  • Methodological Answer : Design kinetic experiments comparing polymerization rates with/without the methyl substituent. Use stopped-flow NMR to measure initiation rates. For steric effects, employ Monte Carlo simulations to model monomer accessibility to the dithiobenzoate active site. Correlate with GPC data showing reduced propagation rates in bulkier monomers (e.g., tert-butyl acrylate) .

Key Notes for Experimental Design

  • Safety : Follow GHS Category 2 guidelines (H315/H319) for skin/eye protection. Use P95 respirators during synthesis .
  • Contradiction Management : Archive raw spectral/kinetic data in FAIR-compliant repositories (e.g., Zenodo) for reproducibility audits.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester
Reactant of Route 2
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Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester

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